4-Acetamidobenzoic acid

Catalog No.
S661396
CAS No.
556-08-1
M.F
C9H9NO3
M. Wt
179.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetamidobenzoic acid

CAS Number

556-08-1

Product Name

4-Acetamidobenzoic acid

IUPAC Name

4-acetamidobenzoic acid

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)

InChI Key

QCXJEYYXVJIFCE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)O

Solubility

26.9 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 70 °F (NTP, 1992)

Synonyms

4-acetamidobenzoic acid, 4-acetamidobenzoic acid, sodium salt, Acedoben, acetyl-p-aminobenzoic acid, Fibroderm, p-acetamidobenzoic acid, PACBA, para-acetamidobenzoic acid

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)O

Antioxidant and Anti-inflammatory Properties:

  • Acedoben has been shown to act as an antioxidant, scavenging free radicals that can damage cells and contribute to various diseases. Several studies suggest its potential benefits in reducing oxidative stress associated with chronic conditions like heart disease, neurodegenerative diseases, and respiratory disorders [, , ].

Mucolytic Effects:

  • Acedoben can act as a mucolytic agent, helping to loosen and thin mucus secretions in the airways. This property makes it potentially beneficial in managing respiratory conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis [].

Hepatoprotective Effects:

  • Research suggests that Acedoben may offer some protection against liver damage caused by toxins, drugs, and alcohol. Studies have shown its potential in managing conditions like non-alcoholic fatty liver disease and acetaminophen toxicity [, ].

Potential in Psychiatric Disorders:

  • Acedoben has been investigated for its potential role in managing symptoms of psychiatric disorders like schizophrenia and bipolar disorder. Some studies suggest its potential benefits in reducing symptoms like positive and negative symptoms in schizophrenia []. However, more research is needed to confirm these findings and understand the underlying mechanisms.

Other Potential Applications:

  • Acedoben is being explored for its potential benefits in various other areas, including fertility, kidney disease, and HIV/AIDS. However, most of this research is still in the preliminary stages, and further investigation is needed to determine its efficacy and safety in these contexts.

4-Acetamidobenzoic acid, also known as Acedoben or N-acetyl-p-aminobenzoic acid, is an organic compound with the molecular formula C9H9NO3C_9H_9NO_3. It features a benzene ring substituted with an acetamido group at the para position relative to the carboxylic acid group. This compound is recognized for its role as a derivative of para-aminobenzoic acid, which is significant in various biological and pharmaceutical applications .

  • The presence of an amide group suggests moderate toxicity [].
  • The aromatic ring structure might indicate some degree of flammability [].
, including:

  • Nitration: The introduction of nitro groups can be achieved through nitration reactions using a mixture of sulfuric and nitric acids. For instance, 4-acetamidobenzoic acid can be converted into 4-acetamido-3-nitrobenzoic acid under controlled conditions .
  • Hydrolysis: In aqueous environments, it can hydrolyze to yield para-aminobenzoic acid and acetic acid.
  • Esterification: This compound can react with alcohols to form esters, which are often used in drug formulations.

4-Acetamidobenzoic acid exhibits various biological activities. It is primarily noted for its role as a local anesthetic and is involved in the synthesis of compounds used for this purpose. Additionally, it has been studied for its potential effects on skin irritations and as an anti-inflammatory agent .

The synthesis of 4-acetamidobenzoic acid can be accomplished through several methods:

  • Acetylation of Para-Aminobenzoic Acid: The most common method involves the acetylation of para-aminobenzoic acid using acetic anhydride or acetyl chloride in the presence of a base.
  • Nitration Followed by Reduction: Starting from benzoic acid, nitration followed by reduction processes can also yield this compound.
  • Direct Condensation: Condensation reactions involving acetic anhydride and benzoic acid derivatives can produce 4-acetamidobenzoic acid.

4-Acetamidobenzoic acid finds applications in various fields:

  • Pharmaceuticals: It is used in the formulation of topical anesthetics and anti-inflammatory medications.
  • Cosmetics: Due to its skin-soothing properties, it is included in some cosmetic products.
  • Research: It serves as a model compound in studies related to drug design and development.

Interaction studies indicate that 4-acetamidobenzoic acid may interact with various enzymes and receptors within biological systems. Its ability to inhibit certain pathways makes it a candidate for further investigation in drug interactions and pharmacokinetics. For instance, studies have shown its potential as a weak inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism .

Several compounds share structural similarities with 4-acetamidobenzoic acid. Below is a comparison highlighting their unique features:

Compound NameStructure/CharacteristicsUnique Features
Para-Aminobenzoic AcidC7H9NO2C_7H_9NO_2Precursor to 4-acetamidobenzoic acid
N-Acetylanthranilic AcidC9H11NO3C_9H_{11}NO_3Isomer with different positioning of substituents
4-NitroanilineC6H6N2O2C_6H_6N_2O_2Contains a nitro group instead of an acetamido
4-Hydroxybenzoic AcidC7H6O3C_7H_6O_3Hydroxy group instead of acetamido

Uniqueness of 4-Acetamidobenzoic Acid

What distinguishes 4-acetamidobenzoic acid from these compounds is its specific combination of functional groups (acetamido and carboxylic), which grants it unique biological properties and applications in pharmaceuticals, particularly as an anesthetic agent. Its structural integrity allows for diverse chemical modifications that enhance its therapeutic efficacy .

Purity

> 95%

Quantity

Milligrams-Grams

Physical Description

P-acetamidobenzoic acid appears as needles or off-white powder. (NTP, 1992)
Off-white solid; [CAMEO] White powder, insoluble in water; [MSDSonline]

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

179.058243149 g/mol

Monoisotopic Mass

179.058243149 g/mol

Heavy Atom Count

13

LogP

1.31
1.31 (LogP)

Appearance

White to Off-White Solid

Melting Point

493.7 °F (NTP, 1992)

UNII

04Z20NMK31

Related CAS

29305-16-6 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 12 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 6 of 12 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000071 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

556-08-1

Wikipedia

Acedoben

General Manufacturing Information

Benzoic acid, 4-(acetylamino)-: ACTIVE

Dates

Modify: 2023-08-15

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